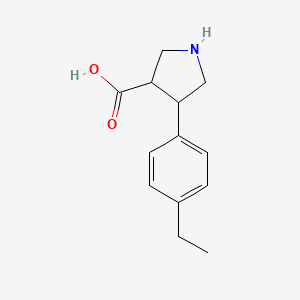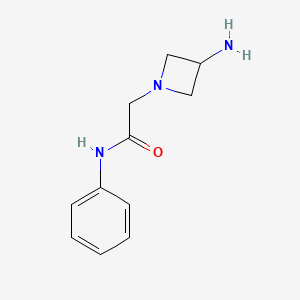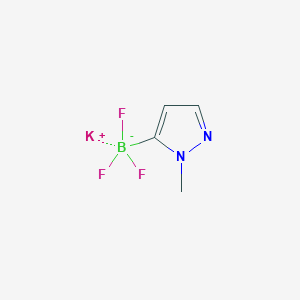
1-(Azetidine-3-carbonyl)-3,5-dimethylpiperidine
Descripción general
Descripción
1-(Azetidine-3-carbonyl)-3,5-dimethylpiperidine is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Related compounds, such as azetidine derivatives, have been shown to exhibit antimicrobial and anti-proliferative activity . These compounds often target bacterial topoisomerase enzymes, DNA gyrase, and topoisomerase IV .
Mode of Action
Related compounds, such as fluoroquinolones, exert their antimicrobial activity by binding to type ii bacterial topoisomerase enzymes, dna gyrase, and topoisomerase iv . This binding induces permanent double-stranded DNA breaks, which results in cell death .
Biochemical Pathways
Related compounds, such as fluoroquinolones, interfere with the dna replication process of bacteria by inhibiting dna gyrase and topoisomerase iv .
Result of Action
Related compounds have been shown to inhibit the growth of certain bacteria and cancer cell lines .
Análisis Bioquímico
Biochemical Properties
1-(Azetidine-3-carbonyl)-3,5-dimethylpiperidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The azetidine ring, characterized by its considerable ring strain, makes the compound highly reactive under appropriate conditions . This reactivity allows this compound to participate in various biochemical processes, including enzyme inhibition and activation. It has been observed to interact with bacterial topoisomerase enzymes, such as DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication . Additionally, the compound’s interaction with proteins involved in cell signaling pathways can modulate cellular responses and metabolic activities.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated antibacterial activity by inhibiting the growth of Methicillin-sensitive Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus . Furthermore, this compound has shown anti-proliferative effects on cancer cell lines, such as MCF-7 breast carcinoma and HCT-116 colon carcinoma cells . These effects are mediated through the compound’s ability to induce cell cycle arrest and apoptosis, thereby inhibiting cancer cell growth.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with bacterial topoisomerase enzymes results in the formation of stable complexes that prevent DNA replication and transcription . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for sustained biological activity . Prolonged exposure to environmental factors such as light and temperature can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its antibacterial and anticancer properties over extended periods, provided that optimal storage conditions are maintained.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial and anticancer activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is both effective and safe. Careful dosage optimization is essential to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . These metabolic processes result in the formation of active metabolites that contribute to the compound’s biological activity. Additionally, this compound can influence metabolic pathways by modulating the activity of key enzymes involved in cellular respiration and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms, allowing for its accumulation in target tissues . Once inside the cells, this compound can interact with intracellular proteins and organelles, influencing its localization and activity. The compound’s distribution is also influenced by its lipophilicity, which facilitates its passage through cellular membranes and enhances its bioavailability.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production. The precise subcellular localization of the compound is essential for its targeted biological effects.
Propiedades
IUPAC Name |
azetidin-3-yl-(3,5-dimethylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-8-3-9(2)7-13(6-8)11(14)10-4-12-5-10/h8-10,12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODWOXVDRRNLTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2CNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1490562.png)

![2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B1490564.png)




![N-[(4-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1490575.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B1490578.png)
![Ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate](/img/structure/B1490579.png)
